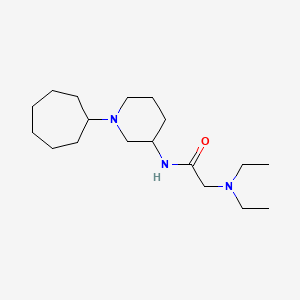
ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate, also known as EBPC, is a chemical compound that belongs to the class of piperidinecarboxylates. It is a white or off-white powder that is soluble in organic solvents such as ethanol and methanol. EBPC has been the subject of scientific research due to its potential applications in the fields of medicine and pharmacology.
Mecanismo De Acción
The mechanism of action of ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. It has been shown to interact with proteins such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. It has also been found to have antioxidant properties and to be effective in reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate in lab experiments is its relatively low toxicity compared to other compounds. However, its low solubility in water can make it difficult to work with, and its stability under certain conditions may be a limitation.
Direcciones Futuras
There are several potential future directions for research on ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate. One area of interest is its potential use in the treatment of cancer, particularly as a targeted therapy. Another area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate and its potential applications in other fields such as agriculture and food science.
In conclusion, ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate and its applications in various fields.
Métodos De Síntesis
The synthesis of ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate involves a multistep process that starts with the reaction between 1H-indole-6-carboxylic acid and benzylamine to form N-benzyl-1H-indole-6-carboxamide. This intermediate is then reacted with ethyl 3-bromopropionate in the presence of a base to form ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
ethyl 3-benzyl-1-(1H-indole-6-carbonyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-2-29-23(28)24(16-18-7-4-3-5-8-18)12-6-14-26(17-24)22(27)20-10-9-19-11-13-25-21(19)15-20/h3-5,7-11,13,15,25H,2,6,12,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAGFBYZGVGLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6130222.png)

![3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6130241.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6130246.png)

![3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6130264.png)
![2-[(2-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6130271.png)

![1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine](/img/structure/B6130281.png)
![4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130285.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B6130292.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide](/img/structure/B6130297.png)
![1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride](/img/structure/B6130327.png)